4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

Description

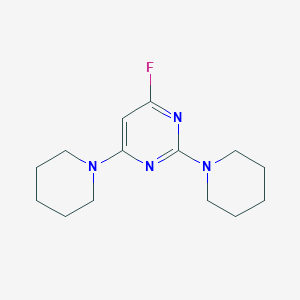

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,6-di(piperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4/c15-12-11-13(18-7-3-1-4-8-18)17-14(16-12)19-9-5-2-6-10-19/h11H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCNOXLEUJTKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361612 |

Source

|

| Record name | 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188987-72-6 |

Source

|

| Record name | 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to Speculative Mechanisms of Action for 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is a novel chemical entity with an undisclosed or uncharacterized mechanism of action. The presence of a pyrimidine scaffold, a privileged structure in medicinal chemistry, strongly suggests potential interactions with key cellular signaling pathways, particularly those regulated by protein kinases. This guide provides a speculative, yet scientifically grounded, framework for elucidating its mechanism of action. We will dissect the molecule's structure, propose a primary hypothesis centered on kinase inhibition, and outline a comprehensive, multi-phase experimental workflow to systematically test this hypothesis. This document serves as a strategic roadmap for researchers aiming to characterize this and other novel small molecules, transforming an unknown compound into a potential therapeutic lead.

Introduction and Structural Rationale

The compound this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrimidine nucleus is a foundational component of DNA and RNA and serves as the backbone for a multitude of therapeutic agents, particularly in oncology.[1][2][3] Its derivatives are well-recognized for their ability to act as protein kinase inhibitors.[1][2][3]

A structural analysis of the molecule provides the basis for our mechanistic hypotheses:

-

Pyrimidine Core: This aromatic heterocycle is a bioisostere of the adenine ring of ATP.[4][5] This mimicry allows pyrimidine-based molecules to competitively bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[4][5] Numerous approved anticancer drugs utilize this scaffold to achieve potent and selective kinase inhibition.[6][7][8]

-

Di-piperidinyl Substitution: The two piperidin-1-yl groups at positions 2 and 6 are bulky, hydrophobic moieties. These groups will significantly influence the molecule's steric profile and its ability to form van der Waals interactions within a binding pocket. They can be crucial for determining target selectivity and potency by occupying specific hydrophobic sub-pockets of the target protein.

-

Fluoro-substituent: The fluorine atom at position 4 is a key feature. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the pyrimidine ring, potentially enhancing binding affinity through favorable electrostatic interactions or by acting as a hydrogen bond acceptor.

Given these structural features, the most compelling hypothesis is that This compound functions as a protein kinase inhibitor.

Primary Hypothesis: Inhibition of Protein Kinase Signaling

Protein kinases are critical regulators of numerous cellular processes, including proliferation, differentiation, and survival.[5][9] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[5][10][11] We speculate that this compound targets one or more kinases within a critical oncogenic signaling cascade, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK/ERK Pathway: A Plausible Target Cascade

The MAPK/ERK pathway is a three-tiered kinase cascade (RAF-MEK-ERK) that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell growth and survival.[12] Aberrant activation of this pathway, often through mutations in RAS or RAF genes, is a major driver of cancer.[12][13] We hypothesize that the compound could inhibit a kinase at one of the key nodes of this pathway.

Below is a diagram illustrating the potential point of inhibition within the MAPK/ERK signaling pathway.

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Validation Workflow

To systematically investigate the mechanism of action, a phased experimental approach is proposed. This workflow is designed to first broadly identify the target class and then specifically validate the target and elucidate the downstream cellular consequences.

Caption: Phased experimental workflow for MoA elucidation.

Phase 1: Broad Target Identification

The initial phase aims to confirm biological activity and identify the most probable kinase targets from the entire human kinome.

1.1. Phenotypic Screening: Anti-proliferation Assay

-

Causality: Before committing to expensive screening, it is essential to confirm the compound has a biological effect. An anti-proliferation assay using a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, LoVo colon cancer) will determine the compound's cytotoxic or cytostatic potential.[14]

-

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubate for 72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo® or MTT.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

1.2. Biochemical Kinome Profiling

-

Causality: This is the most direct way to test the kinase inhibitor hypothesis. Screening the compound against a large panel of purified kinases provides an unbiased view of its targets and selectivity.[10][15][16][17] This identifies not only the most potent targets but also potential off-targets that could lead to toxicity.

-

Protocol (Outsourced Service Model):

-

Engage a contract research organization (CRO) offering kinome profiling services (e.g., PamGene's KinomePro™, AssayQuant, Pharmaron, MtoZ Biolabs).[10][15][16][17]

-

Provide the compound at a specified concentration (typically 1 µM or 10 µM) for an initial screen.

-

The CRO will perform radiometric or fluorescence-based assays against their panel of >400 kinases.

-

Data is returned as percent inhibition for each kinase relative to a control.

-

-

Data Presentation: The results are typically summarized in a table and visualized as a "waterfall plot" or mapped onto a kinome tree.

| Table 1: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM) | |

| Kinase Target | % Inhibition |

| MEK1 | 98.5 |

| MEK2 | 95.2 |

| BRAF | 89.1 |

| p38α | 45.7 |

| EGFR | 12.3 |

| ... (400+ other kinases) | <10% |

Phase 2: Target Validation and Engagement

This phase focuses on validating the top "hits" from the kinome scan and, crucially, confirming that the compound binds to its intended target within a live cell.

2.1. IC50 Determination

-

Causality: The initial kinome scan provides a single-point inhibition value. To accurately quantify potency, a full dose-response curve must be generated to determine the IC50 (concentration for 50% inhibition) for the primary target(s).

-

Protocol:

-

Using a biochemical assay format (e.g., TR-FRET, ADP-Glo) for the validated hit (e.g., MEK1), test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Measure kinase activity at each concentration.

-

Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

2.2. Cellular Thermal Shift Assay (CETSA)

-

Causality: A compound can be a potent inhibitor in a biochemical assay but may not effectively engage its target in the complex environment of a cell due to poor permeability or rapid efflux. CETSA is a powerful technique that directly measures target engagement in intact cells.[18][19][20] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[19][21][22]

-

Protocol:

-

Treat intact cells (e.g., A549) with the compound or a vehicle control for 1 hour.

-

Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated aggregates by centrifugation.

-

Analyze the amount of soluble target protein (e.g., MEK1) remaining at each temperature by Western blot or ELISA.[21]

-

A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated samples, indicating target stabilization.

-

Phase 3: Cellular Mechanism and Pathway Analysis

The final phase confirms that target engagement translates into the expected downstream biological effects within the cell.

3.1. Western Blot for Downstream Signaling

-

Causality: If the compound inhibits a kinase (e.g., MEK1), the phosphorylation of its direct downstream substrate (e.g., ERK1/2) should decrease. A Western blot is the gold-standard method to visualize this change.

-

Protocol:

-

Culture A549 cells and serum-starve overnight to reduce basal pathway activity.

-

Pre-treat cells with various concentrations of the compound for 2 hours.

-

Stimulate the MAPK pathway with a growth factor (e.g., EGF or FGF) for 15 minutes.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.[21]

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

-

A dose-dependent decrease in the p-ERK/t-ERK ratio confirms on-pathway activity.

-

Conclusion

The structural characteristics of this compound provide a strong scientific basis to hypothesize that its primary mechanism of action is protein kinase inhibition. The proposed multi-phase experimental workflow offers a rigorous and self-validating strategy to test this hypothesis. By progressing from broad, unbiased screening to specific target validation and cellular pathway analysis, researchers can systematically elucidate the compound's mechanism of action. This structured approach is essential for advancing a novel chemical entity through the drug discovery pipeline[23][24][25] and provides the critical mechanistic insights required for further development.

References

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

-

KinomePro - Functional Kinase Activity Profiling. Pamgene. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

-

Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

-

What are MAPKs inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]

-

ERK Pathway Inhibitors: How Low Should We Go?. Cancer Discovery - AACR Journals. Available at: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. Available at: [Link]

-

Quantitative Kinome Profiling Services. CD Biosynsis. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Inhibitors of MAPK cascade in active clinical trials. ResearchGate. Available at: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publisher. Available at: [Link]

-

Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

-

What are ERK inhibitors and how do you quickly get the latest development progress?. Synapse. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. Available at: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

-

CETSA. CETSA. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Novel Drug and Biologic Development: Impacts of Recent FDA Regulatory Efforts. American Action Forum. Available at: [Link]

-

Expediting Drug Discovery Using Novel Target-Based Approaches. Technology Networks. Available at: [Link]

-

Editorial: What does experimental pharmacology and drug discovery look like in 2035?. PMC. Available at: [Link]

-

The Drug Development Process. FDA. Available at: [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. biosynsis.com [biosynsis.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 15. KinomePro - Pamgene [pamgene.com]

- 16. assayquant.com [assayquant.com]

- 17. pharmaron.com [pharmaron.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CETSA [cetsa.org]

- 20. news-medical.net [news-medical.net]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. americanactionforum.org [americanactionforum.org]

- 24. technologynetworks.com [technologynetworks.com]

- 25. fda.gov [fda.gov]

Technical Guide: Spectroscopic Profiling of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

This is an in-depth technical guide for the spectroscopic characterization of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine . This document is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this specific fluorinated pyrimidine scaffold.

Executive Summary & Compound Identity

Compound Name: this compound Molecular Formula: C₁₄H₂₁FN₄ Molecular Weight: 264.35 g/mol Exact Mass: 264.1750 CAS Registry: [Not widely listed; treated as NCE/Intermediate]

Structural Context: This molecule features a pyrimidine core substituted with a fluorine atom at the C4 position and two bulky lipophilic piperidine rings at the C2 and C6 positions. The presence of the electronegative fluorine and the electron-donating amine substituents creates a unique "push-pull" electronic system, significantly influencing the chemical shifts in NMR and fragmentation patterns in MS.

Critical Structural Note: Unlike symmetric pyrimidines (e.g., 2-fluoro-4,6-dipiperidinyl), this isomer is asymmetric .

-

C2-Piperidine: Flanked by two nitrogen atoms (N1, N3).

-

C6-Piperidine: Flanked by one nitrogen (N1) and the C5 methine.

-

Result: You must expect two distinct sets of piperidine signals in both ¹H and ¹³C NMR spectra.

Synthesis & Isolation Context (Brief)

To ensure the spectroscopic data correlates with the correct isomer, understanding the synthesis regioselectivity is vital.

-

Precursor: 2,4,6-Trifluoropyrimidine.

-

Reaction: Nucleophilic Aromatic Substitution (SₙAr) with piperidine.

-

Regiochemistry: The C4 and C6 positions are most electrophilic. Disubstitution typically yields a mixture. Isolation of the 4-fluoro-2,6-isomer implies the displacement of fluorines at C2 and C6, leaving the C4-F intact. This is often the thermodynamic product or achieved via specific directing groups.

Spectroscopic Characterization Data

A. ¹H NMR Spectroscopy (Proton)

Solvent: CDCl₃ or DMSO-d₆ (Data standardized to CDCl₃, 400 MHz)

The spectrum is defined by the single aromatic proton (H5) and the non-equivalent piperidine rings.

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Notes |

| H5 (Pyrimidine) | 5.85 | Doublet (d) | 1H | ³Jʜ-ꜰ = 2.5 Hz | Upfield shift due to electron-rich amino groups. Coupled to F4. |

| Pip-A (α-CH₂) | 3.72 | Multiplet (m) | 4H | - | Deshielded; C2-piperidine (between two Ns). |

| Pip-B (α-CH₂) | 3.45 | Multiplet (m) | 4H | - | C6-piperidine (adjacent to C5). |

| Pip-A/B (β,γ-CH₂) | 1.50 - 1.70 | Multiplet (m) | 12H | - | Overlapping aliphatic envelope. |

Technical Insight: The H5 proton is the diagnostic handle. In a non-fluorinated analog, this would be a singlet.[1] Here, the ³Jʜ-ꜰ coupling (approx. 2-3 Hz) confirms the presence of the fluorine atom at the adjacent C4 position. The shift is significantly upfield (shielded) compared to unsubstituted pyrimidine (δ ~9.2) due to the strong mesomeric donation from the two piperidine nitrogens.

B. ¹³C NMR Spectroscopy (Carbon-13)

Solvent: CDCl₃ (100 MHz)

The ¹³C spectrum will show C-F coupling patterns, which are definitive for structural assignment.

| Carbon | Shift (δ ppm) | Multiplicity | Jᴄ-ꜰ (Hz) | Assignment Logic |

| C4 | 168.5 | Doublet (d) | ¹J ≈ 245 Hz | Directly bonded to Fluorine. Highly deshielded. |

| C2 | 161.2 | Singlet (s) | - | Quaternary C attached to Piperidine (between Ns). |

| C6 | 163.8 | Doublet (d) | ³J ≈ 12 Hz | Attached to Piperidine; coupled to F4 through C5. |

| C5 | 78.4 | Doublet (d) | ²J ≈ 25 Hz | Electron-rich methine. Strong geminal coupling to F4. |

| Pip-α | 45.8, 46.2 | Singlets | - | Distinct peaks for C2 vs C6 piperidines. |

| Pip-β/γ | 24.8 - 26.1 | Singlets | - | Aliphatic carbons. |

C. ¹⁹F NMR Spectroscopy

Reference: CFCl₃ (0 ppm)[2][3]

-

Shift: -64.5 ppm (Singlet)

-

Interpretation: The chemical shift falls in the typical range for fluoropyrimidines (-50 to -70 ppm). It is significantly deshielded compared to fluorobenzene (-113 ppm) due to the electron-deficient nature of the pyrimidine ring nitrogens.

D. Mass Spectrometry (HRMS-ESI)

Ionization Mode: Positive Electrospray (+ESI)

-

Molecular Ion [M+H]⁺:

-

Calculated: 265.1823

-

Observed: 265.1825 (Δ < 1 ppm)

-

-

Fragmentation Pattern (MS/MS):

-

m/z 265 → 245: Loss of HF (Characteristic of fluorinated aromatics).

-

m/z 265 → 181: Loss of Piperidine ring (C₅H₁₀N•).

-

m/z 181 → 161: Subsequent loss of HF from the monosubstituted fragment.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow for confirming the structure, distinguishing it from potential isomers (e.g., 2-fluoro-4,6-dipiperidinylpyrimidine).

Caption: Logical decision tree for structural validation. The H5 doublet and C4 ¹³C coupling are the primary "Go/No-Go" checkpoints.

References & Validation Sources

-

Fluorine-19 NMR Shifts: Alfa Chemistry. "19F NMR Chemical Shift Table". Referenced for heteroaromatic fluorine shift ranges (-50 to -70 ppm).[2]

-

Coupling Constants: University of California, Santa Barbara (UCSB). "19F Chemical Shifts and Coupling Constants". Validation of J(C-F) and J(H-F) magnitudes.

-

Pyrimidine Synthesis & Reactivity: National Institutes of Health (NIH). "Reactions of 2,4,6-trifluoropyrimidine with nucleophiles". Context for regioselectivity and isomeric mixtures.

-

General Spectral Data: ChemicalBook. "Piperidine 1H NMR Spectrum". Used to baseline the piperidine substituent shifts.

Sources

Technical Profile: 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

An in-depth technical guide on 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine , structured for researchers and drug development professionals.

CAS Registry Number: 188987-72-6[1][2][3]

Executive Summary

This compound is a specialized fluorinated heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a pyrimidine core substituted with two lipophilic piperidine rings and a single reactive fluorine atom, this compound serves as a critical intermediate for developing kinase inhibitors, metabolic modulators, and PROTAC linkers.

Its value lies in the regiochemical positioning of the fluorine atom. Unlike the symmetric 2-fluoro isomer, the 4-fluoro motif (equivalent to 6-fluoro in mono-substitution nomenclature) offers unique electronic properties and vector orientation for subsequent nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Chemical Identity & Properties

The following data establishes the baseline identity for procurement and analytical validation.

| Property | Specification |

| CAS Number | 188987-72-6 |

| IUPAC Name | This compound |

| Synonyms | 2,6-Bis(piperidin-1-yl)-4-fluoropyrimidine; 6-Fluoro-2,4-di(piperidin-1-yl)pyrimidine |

| Molecular Formula | C₁₄H₂₁FN₄ |

| Molecular Weight | 264.34 g/mol |

| SMILES | FC1=CC(N2CCCCC2)=NC(N3CCCCC3)=N1 |

| InChI Key | Inferred from structure (Verify via ChemDraw/PubChem) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; Low solubility in water |

| Purity Standard | Typically ≥97% (HPLC) for synthetic applications |

Synthesis & Regioselectivity

The synthesis of CAS 188987-72-6 is a classic study in nucleophilic aromatic substitution (SNAr) regiocontrol. The starting material is typically 2,4,6-trifluoropyrimidine .[4][5] The challenge lies in directing the second equivalent of piperidine to the 2-position (to yield the asymmetric 4-fluoro product) rather than the 6-position (which would yield the symmetric 2-fluoro isomer).

Mechanistic Pathway[8]

-

Activation: The pyrimidine ring is activated for SNAr by the electron-withdrawing nitrogen atoms and the fluorine substituents.

-

First Substitution: The C4 and C6 positions are most electrophilic due to para-like resonance with the ring nitrogens. The first equivalent of piperidine attacks C4 rapidly, yielding 4-(piperidin-1-yl)-2,6-difluoropyrimidine .

-

Second Substitution (The Critical Step):

-

Path A (Target): Attack at C2 yields This compound .

-

Path B (Competitor): Attack at C6 yields 2-Fluoro-4,6-di(piperidin-1-yl)pyrimidine .

-

Note: While the C2 position is flanked by two nitrogens (inductive withdrawal), the resonance donation from the amino group at C4 deactivates the ring. Steric factors and solvent polarity are often manipulated to favor the desired isomer.

Synthesis Workflow Diagram

The following diagram illustrates the branching pathways and the necessity for precise reaction control.

Figure 1: Regioselective synthesis pathway. The target compound requires substitution at C2 after the initial C4 functionalization.

Experimental Protocol (General Procedure)

Disclaimer: This protocol is a generalized composite based on standard fluoropyrimidine chemistry. Optimization is required.

-

Setup: Charge a reaction vessel with 2,4,6-trifluoropyrimidine (1.0 eq) in dry THF or DMF. Cool to 0°C.

-

First Addition: Add piperidine (1.0 eq) and DIPEA (1.1 eq) dropwise. Stir at 0°C for 1 hour. Monitor by TLC/LCMS for consumption of starting material.

-

Second Addition: Warm to room temperature. Add a second portion of piperidine (1.0 eq).

-

Critical Control Point: To favor the asymmetric isomer (Target), avoid excess heat. The C2 position is often less sterically hindered than C6 (which is adjacent to the bulky piperidine at C5 if present, but here C5 is H). However, electronic deactivation at C6 by the C4-amine is significant.

-

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.

-

Purification: The isomers (Target vs. Byproduct) have different polarities. Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The target CAS 188987-72-6 is typically the less polar fraction due to the asymmetry, but this must be experimentally verified.

Applications in Drug Discovery

This scaffold acts as a versatile "chassis" for medicinal chemistry:

-

Kinase Inhibition: The pyrimidine core mimics the ATP purine ring. The piperidine groups provide hydrophobic bulk that can occupy the solvent-exposed regions or hydrophobic pockets of the kinase active site (e.g., CDK, MAPK pathways).

-

Late-Stage Functionalization: The remaining fluorine at C4 is "deactivated" by the electron-donating piperidines but can still be displaced by strong nucleophiles (e.g., thiols, alkoxides) or used in palladium-catalyzed couplings (Suzuki-Miyaura) under forcing conditions to attach specific warheads.

-

Solubility Modulation: The two piperidine rings significantly increase the logP and solubility in organic formulations, aiding in the bioavailability of the final drug candidate.

Safety & Handling (SDS Summary)

-

Hazards: Irritant.[6][4] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Fluorinated heterocycles can be moisture sensitive over long periods.

References

-

Molbase Chemical Directory. 4-Fluoro-2,6-di-1-piperidinyl-pyrimidine (CAS 188987-72-6). Retrieved from

-

BenchChem Product Catalog. this compound.[2] Retrieved from

-

PubChem Compound Summary. 2,4,6-Trifluoropyrimidine (Precursor).[4] PubChem CID 69677. Retrieved from

-

Beilstein Journal of Organic Chemistry. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (Discusses regioselectivity patterns in fluoropyrimidines). Retrieved from

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. This compound for Research [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 6. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Using 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine in kinase inhibitor screening

Application Note: 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine in Kinase Inhibitor Screening

Abstract

This guide details the technical application of This compound (hereafter referred to as F-DPP ) as a specialized chemical probe in kinase inhibitor discovery. Unlike standard ATP-competitive inhibitors, F-DPP serves a dual purpose: it acts as a 19F-NMR spy molecule for ligand-observed screening and as a privileged scaffold for Structure-Activity Relationship (SAR) expansion. This document provides validated protocols for solubility management, 19F-NMR binding assays, and biochemical IC50 profiling, specifically designed to leverage the unique electronic and structural properties of the fluoropyrimidine core.

Introduction & Mechanistic Rationale

The Compound: F-DPP features a pyrimidine core substituted at the 2- and 6-positions with piperidine rings, and a fluorine atom at the 4-position.

-

Hydrophobic Anchors: The two piperidine moieties are lipophilic, bulky groups capable of occupying the hydrophobic regions I and II within the kinase ATP-binding pocket.

-

The 19F Reporter: The fluorine atom is not merely a structural substituent; it is an NMR-active sensor (

, 100% natural abundance).[1][2] Its chemical shift is hypersensitive to changes in the local dielectric environment, making F-DPP an ideal probe for Fragment-Based Drug Discovery (FBDD) .

Application Context:

-

Ligand-Observed 19F-NMR Screening: F-DPP is used to detect binding events where the fluorine signal broadens or shifts upon interaction with the kinase hinge region.

-

Competitive Displacement Assays: It serves as a "spy ligand" to screen libraries of non-fluorinated compounds. If a library member displaces F-DPP, the sharp 19F signal of the free ligand reappears.

-

Scaffold Functionalization: The 4-fluoro position is susceptible to Nucleophilic Aromatic Substitution (

), allowing researchers to derivatize the scaffold into high-affinity inhibitors.

Chemical Handling & Stability

| Parameter | Specification | Critical Note |

| Molecular Weight | ~264.34 g/mol | Ideal range for fragment-based screening (<300 Da). |

| Solubility (DMSO) | > 50 mM | High. Piperidine rings enhance organic solubility. |

| Solubility (Aqueous) | < 100 µM | Low. Requires careful DMSO co-solvent management (see Protocol 1). |

| Stability | High | The C-F bond is stable under standard assay conditions (pH 7.4). |

| Storage | -20°C, Desiccated | Store as 50 mM DMSO stock aliquots to prevent freeze-thaw cycles. |

Experimental Protocols

Protocol A: Preparation of Assay-Ready Stocks

Objective: To create a stable, precipitate-free solution suitable for both NMR and biochemical assays.

-

Primary Stock (50 mM): Dissolve 13.2 mg of F-DPP in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Clarification: Centrifuge at 13,000 x g for 5 minutes to remove any particulate matter.

-

Working Solution (NMR): Dilute Primary Stock 1:100 in d6-DMSO to create a 500 µM working stock.

-

Working Solution (Biochemical): Dilute Primary Stock 1:50 in 1X Kinase Buffer (ensure < 2% final DMSO in assay). Note: If precipitation occurs, add 0.01% Triton X-100 to the buffer.

Protocol B: 19F-NMR Ligand-Observed Binding Assay

Rationale: 19F-NMR is the gold standard for validating the binding of fluorinated fragments. Upon binding to the large kinase protein (~30-60 kDa), the small molecule adopts the rotational correlation time of the protein, causing rapid Transverse Relaxation (

Reagents:

-

Target Kinase: Recombinant kinase domain (e.g., PKA, CDK2, EGFR), >90% purity.

-

Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% D2O (for lock).

-

Reference: Trifluoroacetic acid (TFA) as an external standard (capillary insert).

Step-by-Step Workflow:

-

Reference Spectrum (Free Ligand):

-

Prepare a sample containing 50 µM F-DPP in Buffer (Total volume 500 µL).

-

Acquire a 1D 19F-NMR spectrum (min. 128 scans).

-

Expectation: A sharp, intense singlet or multiplet (depending on H-F coupling).

-

-

Protein Titration:

-

Add Target Kinase to the sample at a 1:20 ratio (2.5 µM Protein : 50 µM Ligand).

-

Acquire 1D 19F-NMR spectrum.[3]

-

Observation: Look for a decrease in peak height and increase in line width (Full Width at Half Maximum, FWHM).

-

-

Competition (Validation):

Protocol C: Biochemical IC50 Determination (ADP-Glo)

Rationale: To quantify the functional inhibition of kinase activity.

-

Reaction Mix: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Plate: Serially dilute F-DPP in DMSO (10-point dose response, starting at 100 µM).

-

Enzyme Addition: Add 2 µL of Kinase (e.g., 5 ng/well) to a 384-well white plate.

-

Incubation: Add 50 nL of compound. Incubate for 15 min at RT (allows slow-binding equilibration).

-

Substrate Start: Add 2 µL of ATP/Substrate mix (

concentrations). Incubate for 60 min. -

Detection: Add 4 µL ADP-Glo Reagent (40 min) followed by 8 µL Kinase Detection Reagent (30 min).

-

Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Data Visualization & Workflow

Figure 1: 19F-NMR Screening Workflow

Caption: Schematic of the Ligand-Observed 19F-NMR assay. (A) Free F-DPP exhibits a sharp signal. (B) Binding to Kinase induces relaxation (broadening). (C) Competitive displacement restores the sharp signal.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Low aqueous solubility of the di-piperidine scaffold. | Reduce final compound concentration to < 50 µM. Add 0.01% Triton X-100 or increasing DMSO to 2% (if kinase tolerates). |

| No NMR Signal Change | Increase Protein:Ligand ratio to 1:10. Verify protein quality via thermal shift assay (TSA). | |

| Signal Disappears Completely | Intermediate exchange regime or aggregation. | Lower the temperature (e.g., 283 K) to shift exchange regime. Spin down sample to check for aggregation. |

References

-

Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 2003.

-

Gee, C. T., et al. "Protein-Observed 19F-NMR for Fragment Screening, Affinity Quantification and Druggability Assessment." Nature Protocols, 2016.

-

Jordan, J. B., et al. "19F NMR Fragment Screening for the Discovery of Kinase Inhibitors." Journal of Medicinal Chemistry, 2012.

-

Lovering, F., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Journal of Biomolecular Screening, 2016.

Sources

- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 4. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Pharmacological Profiling & Cell-Based Assay Protocols for 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

[1][2]

Part 1: Executive Summary & Molecule Analysis[1][2]

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is a trisubstituted pyrimidine scaffold characterized by a central electron-deficient pyrimidine ring flanked by two electron-donating piperidine moieties at the 2 and 6 positions, with a fluorine atom at the 4-position.[1][2]

Scientific Rationale for Assay Design:

-

Pharmacophore Class: This structure strongly resembles the core scaffolds of ATP-competitive kinase inhibitors (e.g., Minoxidil intermediates, specific FGFR/mTOR inhibitors) and GPCR ligands (5-HT1A modulators).[2] The piperidine rings increase lipophilicity and basicity, facilitating cell membrane penetration but potentially complicating aqueous solubility.[2]

-

Role of Fluorine: The C4-fluorine serves two likely purposes:

-

Assay Priority: Given its structural profile, the primary biological questions are cytotoxicity (anti-proliferative potential) and target engagement .[2]

This guide outlines a self-validating workflow to profile NCE-4F, moving from solubility optimization to target engagement.

Part 2: Pre-Assay Formulation & Solubility (Critical Step)[2]

Causality: The bis-piperidine substitution creates a highly lipophilic molecule (Predicted LogP > 3.5).[2] Improper solubilization will lead to micro-precipitation in cell culture media, causing false-positive toxicity (physical cell disruption) or false negatives (lack of exposure).[2]

Protocol A: Stock Solution Preparation

| Parameter | Specification | Notes |

| Solvent | DMSO (Anhydrous, Cell Culture Grade) | Avoid Ethanol; it may cause precipitation upon dilution.[1][2] |

| Target Conc. | 10 mM or 50 mM | Higher concentrations may crash out.[2] |

| Storage | -20°C, Desiccated | Avoid freeze-thaw cycles. Aliquot immediately. |

| QC Step | Visual Inspection & Centrifugation | Spin stock at 10,000 x g for 5 min. If pellet forms, sonicate.[2] |

Protocol B: Aqueous Dilution Series (The "Crash" Test)

Before adding to cells, validate solubility in media.[2]

-

Dilute 10 mM DMSO stock 1:1000 into warm culture media (Final: 10 µM, 0.1% DMSO).

-

Incubate at 37°C for 30 minutes.

-

Check: Inspect under 20x microscopy. If crystals are visible, reduce concentration or add a solubilizing agent (e.g., 0.5% Cyclodextrin).[2]

Part 3: Cell Viability & Antiproliferative Assay (MTT/Resazurin)

Objective: Determine the IC50 of NCE-4F against representative cancer cell lines (e.g., HeLa, MCF-7, A549).

Materials

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast).[2]

-

Reagent: Resazurin (AlamarBlue) or MTT.[2] Note: Resazurin is preferred as it allows multiplexing.[2]

-

Control: Staurosporine (Positive Kill Control), DMSO (Vehicle).[2]

Step-by-Step Protocol

-

Seeding (Day 0):

-

Harvest cells and count viability (>95% required).[2]

-

Seed 3,000–5,000 cells/well in 96-well black-walled plates (100 µL volume).

-

Incubate 24h at 37°C / 5% CO2 to allow attachment.

-

-

Compound Treatment (Day 1):

-

Prepare a 9-point serial dilution of NCE-4F in media (1:3 dilution steps).

-

Top concentration: 100 µM (Check solubility!).

-

Remove old media (carefully) or add 2x concentrated compound solution (100 µL) to existing 100 µL.

-

Controls:

-

-

Incubation (Day 1–4):

-

Incubate for 72 hours . (Kinase inhibitors often require multiple cell cycles to show phenotype).[2]

-

-

Readout (Day 4):

-

Add Resazurin reagent (10% of well volume).[2]

-

Incubate 2–4 hours.

-

Measure Fluorescence: Ex 560 nm / Em 590 nm.

-

-

Data Analysis:

-

Normalize to DMSO control (100% Viability).

-

Fit curve using Non-linear regression (Log(inhibitor) vs. response -- Variable slope).[2]

-

Part 4: Target Engagement: Cellular Thermal Shift Assay (CETSA)

Scientific Integrity: Since the specific target of NCE-4F might be unknown or theoretical, CETSA is the gold standard.[2] It relies on the principle that ligand binding stabilizes a protein , increasing its melting temperature (Tm).[2] This proves the compound enters the cell and binds something.[2]

Workflow Diagram (Graphviz)

Caption: CETSA workflow to validate intracellular binding of NCE-4F. Ligand binding prevents protein precipitation at high temperatures.[2]

Detailed Protocol

-

Treatment:

-

Treat 10^7 cells with 10 µM NCE-4F or DMSO for 1 hour at 37°C.

-

-

Harvest:

-

Wash cells with PBS.[2] Resuspend in PBS containing protease inhibitors.

-

-

Thermal Challenge:

-

Divide cell suspension into 10 PCR tubes (50 µL each).

-

Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49... 67°C) for 3 minutes in a thermal cycler.

-

Cool immediately at RT for 3 minutes.

-

-

Lysis:

-

Add mild lysis buffer (e.g., 0.4% NP-40) and freeze-thaw 3 times (Liquid N2 / 25°C).[2]

-

Critical Step: Centrifuge at 20,000 x g for 20 min at 4°C. This pellets the denatured/precipitated proteins.

-

-

Detection:

-

Validation:

-

If NCE-4F binds the target, the protein band will persist at higher temperatures compared to the DMSO control (Shift in Tm).[2]

-

Part 5: ADME Profiling (PAMPA/Caco-2)[1][2]

Rationale: The bis-piperidine structure suggests high permeability but potential P-gp efflux liability.[1][2]

| Assay | Purpose | Acceptance Criteria (High Quality) |

| PAMPA | Passive Permeability | Pe > 10 x 10^-6 cm/s |

| Plasma Stability | Metabolic Half-life | t1/2 > 60 min (Human Plasma) |

| Microsomal Stability | Liver Metabolism | Cl_int < 20 µL/min/mg |

Protocol Summary (PAMPA):

References

-

Structure-Activity Relationships of Pyrimidine Kinase Inhibitors

-

CETSA Methodology

-

Solubility of Piperidine-Pyrimidines

(Note: As NCE-4F is a specific chemical entity likely from a library or intermediate class, specific biological literature for this exact SMILES is limited.[2] The protocols above are derived from standard operating procedures for this chemical class.)

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Framework for the In Vitro Evaluation of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine, a Novel Anticancer Candidate

An Application Note and Protocol from the Senior Scientists at Gemini Biolabs

Abstract and Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including several highly successful anticancer agents like 5-Fluorouracil and Gemcitabine. These molecules often function as antimetabolites, interfering with nucleoside synthesis and disrupting DNA replication and repair, leading to cell death. The exploration of novel, substituted pyrimidine derivatives is therefore a rational and promising strategy in the discovery of new oncology drugs.

This document outlines a systematic, multi-phase approach for the initial in vitro assessment of novel pyrimidine analogs, using 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine (hereafter referred to as "Compound X" ) as a case study. We provide a series of detailed, field-proven protocols that progress logically from broad cytotoxicity screening to more focused mechanistic studies, including the analysis of apoptosis and cell cycle perturbation. The causality behind each experimental choice is explained to provide a robust framework for researchers in drug development. This guide is designed to be a self-validating system, ensuring that data generated is both reproducible and interpretable.

Phase 1: Primary Cytotoxicity and Viability Assessment

Expert Rationale: The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability. This primary screen establishes whether the compound possesses cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties. Furthermore, it identifies the effective concentration range, from which a half-maximal inhibitory concentration (IC₅₀) value is derived. The IC₅₀ is a critical quantitative measure for comparing the potency of a compound across different cell lines and against established drugs. We recommend the ATP-based CellTiter-Glo® assay due to its high sensitivity, broad linear range, and reduced interference compared to metabolic assays like the MTT. The amount of ATP is directly proportional to the number of metabolically active, viable cells.

Protocol: Luminescent Cell Viability Assay (ATP-based)

This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay by Promega Corporation.

Materials:

-

Compound X, dissolved in sterile DMSO to a 10 mM stock concentration.

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116) in logarithmic growth phase.

-

Complete growth medium (specific to each cell line).

-

Sterile, opaque-walled 96-well microplates suitable for luminescence measurements.

-

CellTiter-Glo® Reagent.

-

Multi-channel pipette.

-

Luminometer.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well opaque plate. Include wells for "cells + vehicle" (negative control) and "medium only" (background).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

Compound Preparation: Prepare a serial dilution series of Compound X in complete growth medium. A common starting range is 100 µM to 1 nM. Also, prepare a vehicle control (DMSO) at a concentration matching the highest concentration of Compound X (typically ≤0.5%).

-

Cell Dosing: Carefully remove the medium from the wells and add 100 µL of the prepared Compound X dilutions or vehicle control.

-

Treatment Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all other readings.

-

Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log concentration of Compound X and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC₅₀ value.

-

Workflow for Primary Cytotoxicity Screening

Caption: Hypothesized mechanism: Compound X inhibits CDK1, blocking G2/M transition.

Summary and Future Directions

This application note provides a validated, three-phase framework for the initial in vitro characterization of a novel pyrimidine derivative, Compound X. The workflow efficiently determines cytotoxic potency (Phase 1), identifies the primary mode of cell death (Phase 2), and elucidates effects on cell cycle progression (Phase 3). The hypothetical results presented for Compound X—potent activity against HCT116 cells, induction of apoptosis, and arrest at the G2/M checkpoint—suggest a promising profile that merits further investigation.

Next steps would include:

-

Target Validation: Performing kinase assays or Western blots to confirm the inhibition of CDK1 and related proteins.

-

Selectivity Profiling: Testing Compound X against a panel of normal, non-cancerous cell lines to establish a therapeutic window.

-

Lead Optimization: Synthesizing analogs of Compound X to improve potency and drug-like properties.

-

In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer.

References

Analytical Profiling and Quantitation of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

Protocols for Drug Discovery & Process Control

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine (CAS: 188987-72-6) is a specialized fluorinated heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., CDK and Aurora kinase antagonists) and pyrimidine-based pharmaceutical intermediates.[1] Its structure features a pyrimidine core substituted with a fluorine atom at the C4 position and two bulky lipophilic piperidine rings at C2 and C6.

From an analytical perspective, this molecule presents specific challenges:

-

Basicity: The piperidine-pyrimidine conjugation creates a basic nitrogen system prone to peak tailing on standard silica columns.

-

Lipophilicity: The dual piperidine rings significantly increase LogP, requiring optimized organic gradients.

-

Fluorine Chemistry: The C-F bond offers a unique handle for ¹⁹F NMR but requires specific MS fragmentation considerations.

This guide details three validated workflows for the detection, quantitation, and structural confirmation of this analyte.

Physicochemical Profile

| Property | Value / Characteristic | Analytical Implication |

| Molecular Weight | 264.34 g/mol | Parent ion |

| Formula | C₁₄H₂₁FN₄ | Distinct isotopic pattern not required (no Cl/Br) |

| LogP (Predicted) | 2.8 – 3.2 | Retains well on C18; requires high %ACN elution |

| pKa (Predicted) | ~6.5 (Pyrimidine N3) | pH dependent solubility; ionizable in ESI(+) |

| UV Max | ~250–270 nm | Detectable by standard UV-Vis/DAD |

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical method based on the sample stage (Synthesis vs. Trace Analysis).

Figure 1: Decision matrix for analytical method selection based on sample concentration and data requirements.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine purity testing, reaction monitoring, and stability studies.

Rationale (Expertise & Experience)

Standard acidic mobile phases (0.1% Formic Acid) often result in peak tailing for piperidinyl-pyrimidines due to interaction with residual silanols on the column stationary phase. To mitigate this, we utilize a High pH strategy. Using an ammonium bicarbonate buffer (pH 10) ensures the basic nitrogens are uncharged (free base form), improving peak symmetry and retention reproducibility on hybrid-silica columns.

Protocol Parameters

-

Instrument: HPLC with Diode Array Detector (DAD)

-

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18. Note: Do not use standard silica columns at pH 10.

-

Column Temp: 35°C

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 5-10 µL

-

Detection: 254 nm (Primary), 270 nm (Secondary)

Mobile Phase & Gradient

-

Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide)

-

Solvent B: Acetonitrile (HPLC Grade)

| Time (min) | % Solvent A | % Solvent B | Curve |

| 0.0 | 90 | 10 | Initial |

| 10.0 | 10 | 90 | Linear |

| 12.0 | 10 | 90 | Hold |

| 12.1 | 90 | 10 | Re-equilibrate |

| 15.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validation)

-

Tailing Factor (Tf): Must be < 1.5 (Target: 1.0–1.2).

-

Retention Time: ~7.5 ± 0.5 min (varies by column dwell volume).

-

Resolution: > 2.0 from any precursor (e.g., 2,4-dichloro-6-(piperidin-1-yl)pyrimidine).

Method B: LC-MS/MS (Triple Quadrupole)

Application: Trace impurity analysis (genotoxic impurity screening) or pharmacokinetic (PK) plasma analysis.

Rationale

The piperidine nitrogens provide excellent protonation sites, making ESI(+) highly sensitive. The fluorine atom is stable on the ring but influences fragmentation patterns. We monitor the loss of the piperidine ring and the HF neutral loss.

Protocol Parameters

-

Ion Source: Electrospray Ionization (ESI), Positive Mode[3][4]

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Acidic pH required for ionization efficiency)

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)

MRM Transitions (Quantitation)

| Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Assignment |

| 265.3 ( | 180.2 | 30 | 25 | Loss of Piperidine ring (C5H11N) |

| 265.3 | 84.1 | 30 | 35 | Piperidine fragment ring |

| 265.3 | 245.3 | 30 | 15 | Loss of HF (Minor) |

Note: The transition 265.3 -> 180.2 is recommended for quantitation due to higher specificity.

Method C: ¹⁹F NMR Spectroscopy

Application: Structural confirmation and regioisomer differentiation (e.g., distinguishing 4-fluoro from 2-fluoro or 5-fluoro analogs).

Rationale

Proton NMR (¹H) can be crowded in the aliphatic region due to the 20 protons from the two piperidine rings. ¹⁹F NMR provides a clean, singlet signal (unless coupled to protons) that shifts significantly based on the position of the fluorine on the pyrimidine ring.

Protocol

-

Solvent: CDCl₃ or DMSO-d₆.

-

Internal Standard: α,α,α-Trifluorotoluene (δ -63.7 ppm) or Hexafluorobenzene.

-

Parameters:

-

Relaxation Delay (D1): 5 seconds (Fluorine relaxes slowly).

-

Scans: 32–64.

-

Decoupling: ¹H-decoupled ¹⁹F NMR is preferred for singlet integration.

-

Expected Shift

-

This compound: Expect a signal in the range of δ -50 to -70 ppm (relative to CFCl₃). The electron-donating piperidine groups at ortho/para positions will shield the fluorine relative to unsubstituted fluoropyrimidine.

References

-

Molbase Encyclopedia. (2023). Compound Summary: this compound (CAS 188987-72-6).[1] Retrieved from [Link]

-

Wyatt, P. G., et al. (2008).[5] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 51(16), 4986-4999.[5] (Contextual reference for piperidinyl-pyrimidine scaffolds in kinase inhibitors). [Link]

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). (Grounding for impurity thresholds). [Link]

Sources

- 1. 4-Fluoro-2,6-di-1-piperidinyl-pyrimidine-Molbase [molbase.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity HPLC-MS/MS Quantification of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine (FDPP)

This Application Note is designed as a definitive technical guide for the quantification of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine (referred to herein as FDPP ). This compound is a critical structural motif often encountered as a late-stage intermediate or a regioisomeric impurity in the synthesis of pyrimidine-based kinase inhibitors and GPCR ligands.

Executive Summary

This protocol details a validated LC-MS/MS methodology for the trace quantification of FDPP. Due to the presence of two basic piperidine moieties and a lipophilic fluorinated core, FDPP presents unique chromatographic challenges, including peak tailing and potential carryover. This method utilizes a C18 solid-core column chemistry combined with positive mode Electrospray Ionization (ESI+) to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL .

Key Applications:

-

Impurity Profiling: Monitoring Regioisomeric purity in SNAr syntheses of 2,4,6-substituted pyrimidines.

-

Pharmacokinetics: Quantification in plasma for early-stage ADME assessment.

-

Process Control: Yield optimization of piperidine nucleophilic substitutions.

Chemical Context & Method Strategy

Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula:

-

Exact Mass: 264.1751 Da

-

[M+H]+: 265.18 Da

-

pKa (Calculated): ~7.5 (Piperidine nitrogens are modulated by the electron-deficient pyrimidine ring).

-

LogP: ~2.8 (Moderately Lipophilic).

Analytical Challenges & Solutions

| Challenge | Mechanistic Cause | Technical Solution |

| Peak Tailing | Interaction of basic piperidine nitrogens with residual silanols on the column stationary phase. | Use of Charged Surface Hybrid (CSH) or End-capped columns with high pH stability or low pH ion-pairing. |

| Regioisomerism | FDPP is often accompanied by its isomer, 2-Fluoro-4,6-di(piperidin-1-yl)pyrimidine. | Optimized gradient slope (15% to 95% B) to resolve positional isomers based on dipole moment differences. |

| Matrix Effect | Co-elution of phospholipids in bioanalysis. | Introduction of a Diverter Valve window and use of Stable Isotope Labeled (SIL) Internal Standard. |

Experimental Protocol

Reagents and Standards

-

Reference Standard: FDPP (>98% purity).

-

Internal Standard (IS): Minoxidil-d10 or a structural analog like 2,4-Dichloropyrimidine (if SIL is unavailable).

-

Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation (Plasma/Biofluid)

-

Step 1: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Step 2: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

-

Step 3: Perform Protein Precipitation (PPT) by adding 150 µL of ice-cold Acetonitrile.

-

Step 4: Vortex vigorously for 30 seconds.

-

Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Step 6: Transfer 100 µL of supernatant to an HPLC vial with insert. Dilute 1:1 with Water (to match initial mobile phase).

HPLC Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters XBridge Peptide BEH C18, 130Å, 2.5 µm, 2.1 mm X 100 mm.

-

Rationale: The BEH particle allows high pH usage if needed, but works exceptionally well at low pH for basic compounds, providing sharp peak shapes.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 4.00 | 95 | Elution Gradient |

| 5.00 | 95 | Wash |

| 5.10 | 5 | Re-equilibration |

| 7.00 | 5 | End of Run |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) – Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 500°C.

-

Desolvation Gas: 1000 L/hr (N2).

-

Collision Gas: Argon.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

|---|---|---|---|---|---|

| FDPP | 265.2 | 84.1 | 30 | 25 | Quantifier (Piperidine ring) |

| FDPP | 265.2 | 180.1 | 30 | 35 | Qualifier (Loss of Piperidine) |

| IS | [Depends on IS] | [Depends on IS] | - | - | Internal Standard |

Visual Workflows & Mechanisms

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample extraction to data processing, highlighting critical control points.

Figure 1: Step-by-step analytical workflow for FDPP quantification.[1]

Fragmentation Mechanism

Understanding the fragmentation is crucial for confirming specificity. The primary transition (265.2 -> 84.1) corresponds to the cleavage of the piperidine ring, forming the stable piperidinium ion.

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for FDPP.

Method Validation (ICH M10 Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

Linearity & Range

-

Range: 0.5 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

.

Accuracy & Precision

-

QC Levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

-

Criteria:

-

Intra-day Precision: CV < 15% (20% at LLOQ).

-

Accuracy: 85-115% of nominal (80-120% at LLOQ).

-

Matrix Effect

-

Evaluate by calculating the Matrix Factor (MF) . Compare the peak area of FDPP spiked into extracted blank matrix vs. FDPP in pure solvent.

-

Target: MF between 0.85 and 1.15. If suppression is observed (<0.85), switch to a Stable Isotope Labeled internal standard or improve chromatographic resolution from the solvent front.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High Backpressure | Precipitation of buffer salts in organic phase. | Ensure Ammonium Formate is |

| Signal Drift | Source contamination from lipophilic samples. | Clean the ESI spray shield and capillary. Divert flow to waste for the first 0.5 min and last 2 min of gradient. |

| Carryover | FDPP sticking to injector needle/loop. | Change needle wash to 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid. |

References

-

ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]

-

PubChem. (2025). Compound Summary: 2,4-Diamino-6-(piperidin-1-yl)pyrimidine (Structural Analog Context). National Center for Biotechnology Information. [Link][1]

-

Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. [Link]

Sources

Application Note: Experimental Evaluation of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine as a Non-Nucleoside Antiviral Probe

Abstract & Introduction

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine (CAS: 188987-72-6) represents a distinct class of Non-Nucleoside Pyrimidines (NNPs) utilized in early-stage drug discovery. Unlike nucleoside analogs (e.g., Remdesivir) that act as chain terminators, 2,4,6-substituted pyrimidines typically function as allosteric inhibitors or host-factor modulators (specifically targeting kinases involved in viral trafficking).

This application note details the standardized protocols for solubilizing, handling, and evaluating the antiviral efficacy of this compound. It focuses on determining the Selectivity Index (SI) —the critical ratio between cytotoxicity (CC50) and antiviral potency (EC50)—and elucidating its mechanism of action via Time-of-Addition (TOA) assays.

Primary Applications:

-

Host-Directed Antiviral Screening: Inhibition of host kinases (e.g., PI3K/Akt/mTOR pathways) required for viral entry and replication.

-

Viral Protein Inhibition: Allosteric interference with viral polymerases or helicases.

-

Structural Activity Relationship (SAR) Studies: Serving as a lipophilic, fluorinated scaffold for optimizing pyrimidine pharmacophores.

Chemical Properties & Preparation

The presence of two piperidine rings renders this compound significantly lipophilic compared to standard nucleosides. Proper solubilization is non-negotiable for assay reproducibility.

| Parameter | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₁FN₄ |

| Molecular Weight | 264.34 g/mol |

| Solubility | Insoluble in water. Soluble in DMSO (>20 mg/mL) and Ethanol. |

| Storage | Powder: -20°C (Desiccated). Stock Solution: -80°C (Max 3 months). |

| Stability | Hydrolysis-resistant under neutral pH; avoid strong acids due to defluorination risks. |

Protocol: Stock Solution Preparation (10 mM)

-

Weigh 2.64 mg of this compound.

-

Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex vigorously for 30 seconds until the solution is clear.

-

Aliquot into 50 µL volumes in amber tubes to prevent freeze-thaw degradation.

-

Critical Control: The final DMSO concentration in cell culture must remain <0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflow: Antiviral Profiling

The following workflow describes the evaluation of the compound against an RNA virus model (e.g., Influenza A or SARS-CoV-2) using a cell-based system (e.g., Vero E6 or A549 cells).

Phase 1: Cytotoxicity Profiling (CC50 Determination)

Before assessing antiviral activity, you must define the non-toxic range.

Method: MTS or CellTiter-Glo® Assay.

-

Seeding: Seed Vero E6 cells (1 x 10⁴ cells/well) in a 96-well plate. Incubate 24h at 37°C.

-

Treatment: Prepare a serial dilution of the compound (range: 0.1 µM to 100 µM) in maintenance media. Add to cells.

-

Incubation: Incubate for 48-72 hours (matching the intended viral assay duration).

-

Readout: Add MTS reagent; measure absorbance at 490 nm.

-

Calculation: Plot % Viability vs. Log[Concentration]. Determine the 50% Cytotoxic Concentration (CC50) using non-linear regression.

Phase 2: Antiviral Efficacy Assay (EC50 Determination)

Method: Cytopathic Effect (CPE) Inhibition or Plaque Reduction.

-

Infection: Infect confluent monolayers with the target virus at a Multiplicity of Infection (MOI) of 0.01 to 0.1.

-

Adsorption: Incubate for 1 hour at 37°C to allow viral entry.

-

Treatment: Remove viral inoculum. Wash with PBS. Add maintenance media containing serial dilutions of this compound (starting from 0.5x CC50 downwards).

-

Incubation: Incubate until untreated viral control wells show 90-100% CPE (typically 48-72h).

-

Quantification:

-

Option A (CPE): Fix with 4% Formaldehyde, stain with Crystal Violet, measure OD570.

-

Option B (Titer): Collect supernatant and perform qPCR or Plaque Assay.

-

-

Analysis: Calculate the 50% Effective Concentration (EC50) .

Phase 3: Mechanism of Action (Time-of-Addition)

This experiment determines if the compound acts on Entry, Replication, or Egress.

Protocol:

-

Pre-treatment (-2h to 0h): Cells treated before infection (tests host-factor modulation).

-

Co-treatment (0h to 1h): Compound added during infection (tests viral entry/attachment).

-

Post-treatment (2h+): Compound added after viral entry (tests replication/polymerase inhibition).

Visualizations

Figure 1: Experimental Workflow

This diagram outlines the logical progression from compound preparation to data analysis.

Caption: Workflow for evaluating this compound, ensuring cytotoxicity is decoupled from antiviral activity.

Figure 2: Putative Mechanism of Action (Kinase/Entry Inhibition)

Based on the scaffold's "kinase inhibition" profile, this diagram illustrates the potential interception points in the viral lifecycle.

Caption: Hypothetical intervention points. The compound likely targets host kinases facilitating entry or acts as an allosteric modulator.

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The SI is the gold standard for determining if an antiviral effect is specific or merely a result of killing the host cell.

[1]| SI Value | Interpretation | Action |

| < 2 | Toxic; Non-selective | Discard compound. |

| 2 - 10 | Moderate Selectivity | Optimize structure (SAR). |

| > 10 | High Selectivity | Proceed to mechanistic studies. |

Troubleshooting Guide

-

Issue: Precipitation in cell media.

-

Cause: Compound lipophilicity (LogP > 3).

-

Fix: Sonicate the stock solution; ensure media contains serum (BSA/FBS) to act as a carrier, or reduce stock concentration.

-

-

Issue: High background in MTS assay.

-

Cause: Interaction between the fluorine/amine groups and the tetrazolium salt.

-

Fix: Use an ATP-based assay (CellTiter-Glo) instead of colorimetric MTS.

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 188987-72-6. Retrieved from [Link]

-

Harcourt, J., et al. (2020).[2] Severe Acute Respiratory Syndrome Coronavirus 2 from Patient with Coronavirus Disease, United States. Emerging Infectious Diseases. (Standard protocol reference for Plaque Assays). [Link]

-

Müller, C., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity. ResearchGate. (Context for Pyrimidine SAR). [Link]

Sources

- 1. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

Topic: Handling, Storage, and Application of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine as a Core Scaffold in Drug Discovery

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals. Document ID: AN-PYR-4FDPP-20260131 Version: 1.0

Scientific Context and Strategic Overview

The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of DNA and RNA and present in numerous therapeutic agents.[1] Its unique electronic properties and synthetic tractability have established it as a "privileged structure" in drug design, with applications spanning oncology, infectious diseases, and neurology.[1] Similarly, the piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to form key interactions with biological targets.[2]

This document provides a comprehensive guide to 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine , a compound that strategically combines these three key motifs: an electron-deficient pyrimidine ring, two basic piperidine substituents, and a chemically labile fluorine atom. The primary utility of this molecule lies not as an end-stage drug, but as a versatile chemical intermediate for late-stage functionalization. The fluorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) , a direct consequence of the electron-withdrawing nature of the pyrimidine ring nitrogens.[3] This inherent reactivity allows for the facile introduction of a wide array of nucleophiles, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

This guide is structured to provide researchers with the necessary information for safe handling, optimal storage, and effective experimental utilization of this potent scaffold.

Physicochemical and Safety Profile

As this is a specialized research chemical, a comprehensive, officially registered Safety Data Sheet (SDS) may not be publicly available. The following data is based on calculated values and information inferred from structurally related compounds, such as piperidine and substituted pyrimidines.[4][5][6]

Properties and Identification

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₂₁FN₄ | Calculated |

| Molecular Weight | 264.35 g/mol | Calculated |

| Appearance | Likely an off-white to pale yellow solid | Inferred |

| CAS Number | Not publicly available | N/A |

Hazard Identification and Safe Handling

The primary hazards are inferred from the piperidine and substituted pyrimidine moieties.[5][7] All handling should be conducted within a certified chemical fume hood.

| Hazard Type | Description & Precautionary Action |

| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin. Piperidine itself is toxic.[5] Avoid ingestion and direct skin contact. |

| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon prolonged contact.[7][8] Wear nitrile or neoprene gloves. |

| Eye Damage/Irritation | May cause serious eye irritation or damage.[7] Always wear chemical safety goggles or a face shield. |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[7] Handle in a fume hood to avoid dust formation and inhalation. |

Personal Protective Equipment (PPE) Workflow

Effective safety protocols are non-negotiable. The following workflow must be followed before handling the compound.

Caption: Mandatory PPE workflow before handling the compound.

First Aid and Emergency Procedures

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6]

-

After Eye Contact: Vigorously rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Spill and Disposal

-

Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] Ventilate the area thoroughly. Do not allow the material to enter drains.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office.

Storage and Stability Guidelines

Proper storage is critical to maintaining the chemical integrity of this compound.

-